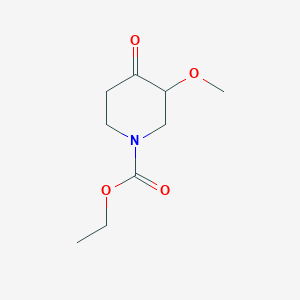

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

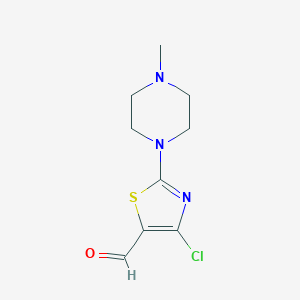

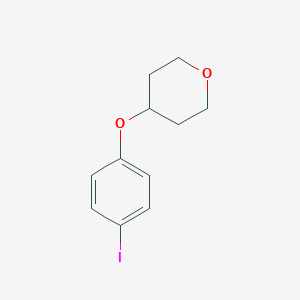

The compound “(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol” has a CAS Number of 142773-73-7 and a molecular formula of C13H20N2O . It is also known by the IUPAC name (3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]-3-pyrrolidinol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.31 g/mol . It’s recommended to store it at a temperature of 2-8°C .科学的研究の応用

Enantioselective Michael Reactions

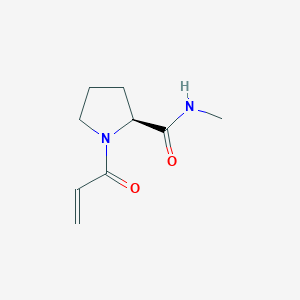

Research on chiral secondary enaminoesters interacting with nitroethylenes via Michael reactions shows the production of pyrrolidines with high diastereoselectivity. This method is critical for synthesizing various pyrrolidine derivatives, highlighting its importance in developing pharmaceuticals and complex organic molecules (Revial et al., 2000).

Oxidation/Cyclization of Aminostyrylpyridines

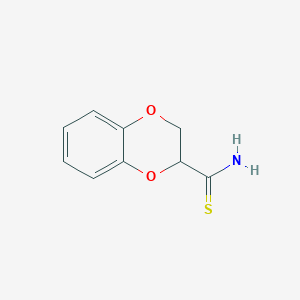

The conversion of o-hydroxyaminostyrylpyridines to pyrrolopyridines via oxidation/cyclization demonstrates the versatility of pyrrolidine derivatives in synthesizing heterocyclic compounds. These processes are essential for developing new materials with potential applications in drug development and other areas of chemistry (D. Kuzmich & Carol A. Mulrooney, 2003).

Glycine Antagonist Synthesis

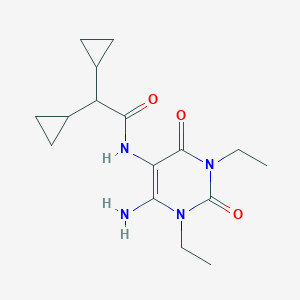

The development of a glycine antagonist showcases the application of pyrrolidine derivatives in synthesizing compounds with specific biological activities. The outlined synthetic route demonstrates the compound's potential as a therapeutic agent, emphasizing the importance of pyrrolidine derivatives in medicinal chemistry (Adam Banks et al., 2009).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

The synthesis of this key intermediate for antibiotic development highlights the role of pyrrolidine derivatives in creating potent antibacterial agents. The described stereoselective process underscores the significance of precise chemical modifications in enhancing drug efficacy (T. Fleck et al., 2003).

Catalytic Applications of Pyrrolidine Derivatives

The use of pyrrolidine derivatives as ligands in catalyzing organic reactions presents another critical application. These compounds facilitate various chemical transformations, proving their utility in synthetic chemistry and potentially in industrial applications (Pradhumn Singh et al., 2009).

Safety and Hazards

特性

IUPAC Name |

(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJUZZDQTLAMIH-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCC(C1)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374905 |

Source

|

| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |

CAS RN |

142773-73-7 |

Source

|

| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)

![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)